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Compound of Interest

Compound Name: Influenza NP (311-325)

Cat. No.: B12373292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, characterization, and

immunological significance of the influenza A virus nucleoprotein (NP) peptide fragment 311-

325. This peptide is a critical tool in influenza research, particularly for studying host immune

responses and developing novel vaccine strategies.

Introduction and Discovery
The influenza nucleoprotein (NP) is an internal viral protein essential for viral replication. Unlike

surface glycoproteins such as hemagglutinin (HA) and neuraminidase (NA), NP is highly

conserved across different influenza A strains. This conservation makes it an attractive target

for universal vaccine candidates aiming to elicit T-cell mediated immunity.

The peptide NP (311-325), with the amino acid sequence QVYSLIRPNENPAHK, was identified

through systematic screening of influenza proteins to pinpoint the primary targets of the host's

T-cell response.[1] Research revealed that the internal matrix protein 1 (M1) and nucleoprotein

(NP) are the immunodominant targets for CD4+ T-cell responses in healthy individuals.[2][3]

NP (311-325) emerged from these studies as a major, highly immunogenic MHC class II-

restricted epitope.[4][5]
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Influenza NP (311-325) is a bona fide MHC class II restricted epitope, primarily presented by

the I-A^b^ molecule in murine models.[1][6] Its key immunological features are:

CD4+ T-Cell Activation: It is a potent activator of CD4+ T-helper cells. This peptide is

frequently used in in-vitro and ex-vivo assays to stimulate and quantify antigen-specific

CD4+ T-cells from infected or vaccinated subjects.[4]

Cytokine Production: Upon stimulation with NP (311-325), CD4+ T-cells elicit a strong Th1-

biased cytokine response, characterized by the production of high levels of interferon-

gamma (IFN-γ).[4][5] This IFN-γ production is a key indicator of the cell-mediated immune

response to the virus.

Specificity: The peptide specifically stimulates CD4+ T-cells and does not induce a response

from CD8+ cytotoxic T-cells.[4][5]

While NP (311-325) is an immunodominant epitope, studies have shown it represents

approximately 4-5% of the total CD4+ T-cell response in the lungs during an active influenza

infection, highlighting the complexity and breadth of the overall immune reaction.[7]

Quantitative Data Summary
The interaction between NP (311-325), the MHC class II molecule I-A^b^, and the

corresponding T-cell receptor (TCR) has been quantitatively characterized.

Table 1: Peptide-MHC and TCR-pMHC Binding Affinities
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Peptide
Sequence

MHC Allele
Binding
Affinity (IC₅₀)⁻¹

TCR:pMHC Kᴅ
(µM)

Description

NP (311-325) I-A^b^ ~1.25 ~150

The native, high-

avidity

immunodominant

epitope.[6]

A7 Mutant I-A^b^ ~1.25 ~300

Medium-avidity

variant with TCR

contact residue

mutation.[6]

K5 Mutant I-A^b^ ~1.25 ~350

Medium-avidity

variant with TCR

contact residue

mutation.[6]

Q2 Mutant I-A^b^ ~1.25 >500

Low-avidity

variant with TCR

contact residue

mutation.[6]

Q7 Mutant I-A^b^ ~1.25 >500

Low-avidity

variant with TCR

contact residue

mutation.[6]

Binding affinity is presented as the reciprocal of the IC₅₀ value, where a higher number

indicates stronger binding. Data sourced from fluorescent peptide competition binding assays.

[6]

Table 2: Frequency of NP (311-325)-Specific CD4+ T-
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Experimental
Model

Tissue
Frequency of
Specific CD4+ T-
Cells

Assay Used

Mice vaccinated with

mosaic NP
Lungs

~2% of total CD4+ T-

cells

MHC Class II

Tetramer Staining

Mice infected with

IAV-PR8
Lungs

~4-5% of total

antigen-experienced

CD4+ T-cells

Tetramer / Intracellular

Cytokine Staining

IL-7Rα^(449F) mice

infected with Influenza

A

Lungs

Reduced frequency

compared to Wild

Type

MHC Class II

Tetramer Staining

Key Experimental Methodologies and Workflows
The characterization of NP (311-325) relies on several core immunological assays. The general

workflow for identifying such an epitope is outlined below.
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General Workflow for T-Cell Epitope Discovery

Discovery Phase

Screening Phase

Characterization Phase

Select Conserved Viral Protein
(e.g., Nucleoprotein)

Synthesize Overlapping
Peptide Library

Screen Peptides via
ELISPOT or ICS Assay

Isolate PBMCs from
Infected/Exposed Donors

Identify 'Hit' Peptides
(e.g., NP 311-325)

Determine MHC Restriction
(Binding Assays, Blocking Abs)

Confirm T-Cell Specificity
(CD4+ vs CD8+)

Functional Analysis
(Cytokine Profiling, Proliferation)

Click to download full resolution via product page

Workflow for discovering and validating immunodominant T-cell epitopes.
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T-Cell Activation by NP (311-325)
The peptide is recognized by CD4+ T-cells when presented by an Antigen Presenting Cell

(APC), such as a dendritic cell or macrophage, on an MHC class II molecule. This interaction

triggers T-cell activation and cytokine release.

T-Cell Activation by NP (311-325) Peptide

Antigen Presenting Cell (APC)

CD4+ T-Helper Cell

MHC-II presents
NP(311-325)

T-Cell Receptor (TCR)
recognizes peptide

Binding

CD4 Co-receptor

APC takes up
Influenza NP

Processing

T-Cell Activation
(Signal Transduction)

Release of IFN-γ
and other cytokines

Click to download full resolution via product page

APC presenting the NP (311-325) epitope to a CD4+ T-cell.

Detailed Experimental Protocol: ELISPOT Assay
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The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of

cytokine-secreting cells at the single-cell level.[8]

Objective: To determine the number of NP (311-325)-specific, IFN-γ-secreting CD4+ T-cells.

Materials:

PVDF-membrane 96-well plates

Anti-IFN-γ capture antibody

Biotinylated anti-IFN-γ detection antibody

Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase)

Substrate (e.g., BCIP/NBT)

RPMI-1640 medium with 10% FBS

NP (311-325) peptide (e.g., 2-10 µg/mL final concentration)

Positive Control (e.g., PHA or PMA/Ionomycin)

Negative Control (e.g., medium with DMSO)

Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

Protocol:

Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat

wells with anti-IFN-γ capture antibody overnight at 4°C.[9][10]

Blocking: Wash plates to remove excess capture antibody and block with RPMI/10% FBS for

at least 2 hours at 37°C to prevent non-specific binding.[9]

Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10^5^

cells per well.
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Stimulation: Add stimulating agents to the appropriate wells: NP (311-325) peptide for test

wells, positive control, and negative control. Incubate at 37°C, 5% CO₂ for 18-24 hours.[9]

[11]

Detection: Lyse cells and wash plates extensively with PBS containing 0.05% Tween 20. Add

the biotinylated detection antibody and incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash plates and add the streptavidin-enzyme conjugate. Incubate for

1 hour at room temperature.

Spot Development: Wash plates and add the enzyme substrate. Monitor for the development

of colored spots (typically 5-20 minutes). Stop the reaction by washing with tap water.

Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Each

spot represents a single cytokine-secreting cell.
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Experimental Workflow for ELISPOT Assay

1. Coat Plate
(Anti-IFN-γ Capture Ab)

2. Block Plate
(RPMI + 10% FBS)

3. Add Cells
(e.g., 2x10^5 PBMCs/well)

4. Stimulate with Peptide
(NP 311-325, 18-24h)

5. Add Detection Ab
(Biotinylated Anti-IFN-γ)

6. Add Conjugate
(Streptavidin-AP)

7. Add Substrate & Develop Spots

8. Wash, Dry & Count Spots
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Key steps in the IFN-γ ELISPOT assay protocol.
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Detailed Experimental Protocol: Intracellular Cytokine
Staining (ICS)
ICS is a flow cytometry-based technique used to identify cytokine-producing cells and

characterize their phenotype simultaneously.

Objective: To determine the percentage of CD4+ T-cells producing IFN-γ in response to NP

(311-325).

Materials:

Flow cytometry tubes or 96-well U-bottom plates

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IFN-γ

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

NP (311-325) peptide

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

FACS Buffer (PBS + 2% FBS)

Isolated PBMCs or splenocytes

Protocol:

Cell Stimulation: In a 96-well plate, add 1-2 x 10^6^ cells per well. Stimulate with NP (311-

325) peptide, a positive control, or a negative control for 2 hours at 37°C.[12]

Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap

cytokines inside the cell. Incubate for an additional 4-16 hours.[12][13]

Surface Staining: Wash the cells with FACS buffer. Stain for surface markers by adding

antibodies (e.g., anti-CD3, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.

Fix and Permeabilize: Wash the cells to remove unbound surface antibodies. Resuspend the

cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9632653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632653/
https://cbdm.hms.harvard.edu/assets/Protocols/staining/Intra-cellular%20cytokine%20staining.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This step fixes the cells and creates pores in the membrane for intracellular access.[12][14]

Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Add the

fluorochrome-conjugated anti-IFN-γ antibody diluted in the same buffer. Incubate for 30

minutes at room temperature in the dark.

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on the

CD4+ subset. Within the CD4+ population, quantify the percentage of cells that are positive

for IFN-γ.

Conclusion
The influenza nucleoprotein peptide NP (311-325) is a cornerstone epitope for the study of cell-

mediated immunity to influenza A virus. Its high degree of conservation and potent ability to

stimulate immunodominant CD4+ T-cell responses make it an invaluable tool for immunological

assays and a key component in the design of next-generation, broadly protective influenza

vaccines. The standardized protocols for ELISPOT and ICS assays detailed herein provide

robust methods for its characterization and for quantifying the cellular immune response it

elicits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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